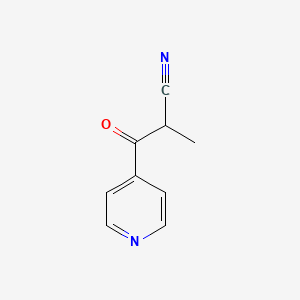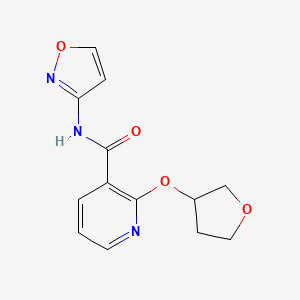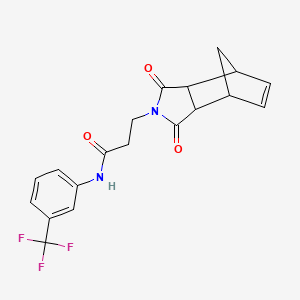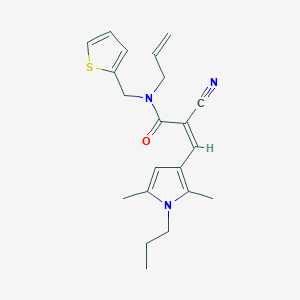
2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile is a chemical compound with the molecular formula C9H8N2O . It is a compound that has been of interest in various fields of research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 160.18 . For more detailed information about its physical and chemical properties, such as melting point, boiling point, and density, it is recommended to refer to chemical databases .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Researchers have utilized 2-methyl-3-oxo-3-(pyridin-4-yl)propanenitrile in the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives. These compounds have shown promising anticancer activity against various human cancer cell lines, highlighting their potential in oncological research (Hadiyal et al., 2020).
Development of Heterocyclic Derivatives
The compound has been pivotal in synthesizing new pyrazole, isoxazole, pyrimidine, pyrazolopyrimidine, triazolopyrimidine, and imidazopyrimidine derivatives. These derivatives, developed through reactions with various nitrogen binucleophiles, contribute significantly to the field of heterocyclic chemistry (Ali et al., 2010).
Applications in Synthesis of Indole Derivatives
This compound was used as a key synthon in synthesizing a range of uniquely substituted heterocyclic substances with indole components. Some of these substances demonstrated notable antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Behbehani et al., 2011).
Metal Dithiocarbamate Complexes
The compound has been used to prepare metal dithiocarbamate complexes, which were analyzed using various spectroscopic techniques. These complexes offer insights into the field of inorganic chemistry, particularly in understanding metal-ligand interactions (Halimehjani et al., 2015).
Fluorophore-based Nicotinonitriles Synthesis
It has also played a role in synthesizing nicotinonitrile derivatives incorporating pyrene and fluorene moieties. These derivatives exhibit strong blue-green fluorescence emission, making them valuable in material science and related fields (Hussein et al., 2019).
Safety and Hazards
The safety information for 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-methyl-3-oxo-3-pyridin-4-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-2-4-11-5-3-8/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAQWBRWLUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)


![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)

![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)
